6-Azuridine

ODCase Inhibition Malaria Enzyme Kinetics

6-Azuridine (6-Azauridine; CAS 54-25-1) is a synthetic triazine analog of uridine that functions as a broad-spectrum antimetabolite. It requires intracellular phosphorylation by uridine kinase to its active 5′-monophosphate form, 6-azaUMP, which acts as a potent competitive inhibitor of orotidine-5′-monophosphate decarboxylase (ODCase), a key enzyme in de novo pyrimidine biosynthesis.

Molecular Formula C8H11N3O6
Molecular Weight 245.19 g/mol
CAS No. 54-25-1
Cat. No. B1663090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azuridine
CAS54-25-1
Synonyms2-beta-D-Ribofuranosyl-1,2,4-triazine-3,5(2H,4H)-dione
6 Azauridine
6-Azauridine
Azauridine
Molecular FormulaC8H11N3O6
Molecular Weight245.19 g/mol
Structural Identifiers
SMILESC1=NN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C8H11N3O6/c12-2-3-5(14)6(15)7(17-3)11-8(16)10-4(13)1-9-11/h1,3,5-7,12,14-15H,2H2,(H,10,13,16)/t3-,5-,6-,7-/m1/s1
InChIKeyWYXSYVWAUAUWLD-SHUUEZRQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solidPurity:≥98% by HPLC
Solubility36.2 [ug/mL] (The mean of the results at pH 7.4)
Soluble in wate

Structure & Identifiers


Interactive Chemical Structure Model





6-Azuridine (CAS 54-25-1): A Triazine Nucleoside Antimetabolite for Pyrimidine Metabolism Research


6-Azuridine (6-Azauridine; CAS 54-25-1) is a synthetic triazine analog of uridine that functions as a broad-spectrum antimetabolite . It requires intracellular phosphorylation by uridine kinase to its active 5′-monophosphate form, 6-azaUMP, which acts as a potent competitive inhibitor of orotidine-5′-monophosphate decarboxylase (ODCase), a key enzyme in de novo pyrimidine biosynthesis [1]. This inhibition disrupts UMP, UTP, and CTP pools, with downstream effects on DNA and RNA synthesis [2]. The compound is orally active and has been investigated for both antineoplastic and antiviral applications [3].

6-Azuridine vs. Generic Nucleoside Analogs: Why Substitution Without Evidence Risks Experimental Failure


While 6-Azuridine is often grouped with purine or pyrimidine nucleoside analogs, its mechanism is distinct: it specifically targets ODCase in the de novo pyrimidine pathway, unlike many analogs that directly incorporate into nucleic acids. Even among ODCase inhibitors, key quantitative differences exist. For instance, resistance profiles differ markedly from the closely related inhibitor pyrazofurin, and potency against ODCase varies significantly between compounds [1]. Furthermore, clinical efficacy in diseases like psoriasis was demonstrated with 6-Azuridine triacetate at specific doses, outcomes that cannot be assumed for other antimetabolites [2]. Substituting with a generic "nucleoside analog" without confirming these specific properties can lead to failed experiments, misinterpreted results, or ineffective therapeutic models. The following evidence quantifies these critical differentiators.

6-Azuridine Differentiation Evidence: Quantitative Head-to-Head Comparisons for Informed Procurement


Potency Ranking: 6-AzaUMP vs. Other Nucleotide Inhibitors of Plasmodium falciparum ODCase

In a direct head-to-head comparison of several nucleoside 5'-monophosphate analogues for inhibition of Plasmodium falciparum orotidine 5'-monophosphate decarboxylase (PfODCase), 6-azauridine 5'-monophosphate (AzaUMP) exhibited a Ki of 12 ± 3 nM. This positions AzaUMP as a highly potent inhibitor, though it is less potent than pyrazofurin 5'-monophosphate (Ki = 3.6 ± 0.7 nM) and xanthosine 5'-monophosphate (XMP, Ki = 4.4 ± 0.7 nM), but significantly more potent than allopurinol-3-riboside 5'-monophosphate (Ki = 240 ± 20 nM) [1].

ODCase Inhibition Malaria Enzyme Kinetics

Distinct Resistance Patterns: 6-Azuridine vs. Pyrazofurin in Murine Osteoblasts

In a study of murine MC3T3-E1 osteoblasts, stable variants resistant to 6-azauridine (AZUrd) and pyrazofurin (PF) were selected. Compared to wild-type cells, AZUrd-resistant (AZUrdr) cells were 3,000-fold more resistant to AZUrd, while PF-resistant (PFr) cells were 10,000-fold more resistant to PF. Notably, AZUrdr cells displayed cross-resistance to PF, but PFr cells were not cross-resistant to AZUrd. Additionally, AZUrdr cells showed a 6-fold increase in UMP synthase activity and increased sensitivity to 5-fluorouracil, whereas PFr cells did not [1].

Drug Resistance ODCase Cancer Biology

Clinical Differentiation: 6-Azuridine Triacetate Efficacy in Psoriasis Double-Blind Trial

In a double-blind crossover study of 27 patients with psoriasis, treatment with 6-azauridine triacetate (azaribine) at a dose of 125 mg/kg/day resulted in a good to excellent clinical response in 18 out of 21 patients (86%). In contrast, 19 out of 20 patients (95%) receiving placebo showed no improvement or deterioration of their skin lesions [1].

Psoriasis Clinical Trial Antimetabolite

In Vivo Tumor UTP Depletion: 6-Azuridine Alone vs. Combination with D-Glucosamine

In solid TA3 mammary tumors in mice, administration of 6-Azuridine (6-AzaUrd) alone reduced UTP content compared to controls. When combined with D-glucosamine (GlcN), UTP levels were further reduced to 19% of control values. This synergistic effect was not observed with GlcN alone, which did not reduce tumor UTP. The host liver was resistant to 6-AzaUrd, showing only a decrease in UTP to 67% of control upon GlcN treatment [1].

Tumor Metabolism UTP Depletion In Vivo

Antiviral Selectivity Mechanism: Dependence on Virus-Induced Uridine Kinase

The selective antiviral activity of 6-Azuridine (AzUrd) is linked to the ability of certain viruses to induce an increase in cellular uridine kinase levels. AzUrd-sensitive viruses, such as vaccinia and Rous sarcoma virus, trigger this increase, which enhances the phosphorylation of AzUrd to its active metabolite, 6-azaUMP. In contrast, resistant viruses do not induce this enzyme [1]. In a separate study, AzUrd inhibited the transport of orotic acid into cells by 30% and its incorporation into cellular RNA by 50% at the highest concentration tested [2].

Antiviral Selectivity Uridine Kinase

High-Impact Application Scenarios for 6-Azuridine: From Target Validation to Clinical Model Replication


Validating ODCase as a Therapeutic Target in Protozoal Infections

Use 6-Azuridine as a reference inhibitor for ODCase in Plasmodium falciparum or related parasites. Its well-defined Ki value (12 ± 3 nM for PfODCase) allows for precise benchmarking of novel inhibitors and assessment of target engagement in vitro [1].

Investigating Cross-Resistance Mechanisms in Nucleoside Antimetabolites

Employ 6-Azuridine alongside pyrazofurin to study distinct resistance pathways in cancer cell lines. The documented cross-resistance asymmetry (AZUrdr cells cross-resistant to PF, but not vice versa) provides a powerful tool for dissecting ODCase-dependent and independent mechanisms [2].

Modulating Nucleotide Pools for Metabolic Studies and Combination Therapy

Utilize 6-Azuridine to induce UTP and CTP depletion in tumor models, as demonstrated in TA3 mammary tumors. The quantified reduction of UTP to 19% of control when combined with D-glucosamine provides a robust in vivo model for studying pyrimidine starvation and potentiating fluoropyrimidine activity [3].

Establishing a Benchmark for Antimetabolite Efficacy in Psoriasis Models

Reference the 86% clinical response rate from the double-blind trial of 6-azauridine triacetate (125 mg/kg/day) when developing new topical or systemic agents for psoriasis. This provides a quantitative comparator for efficacy in preclinical or early-phase clinical studies [4].

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